
Methyl 11-hydroxyundeca-6,9-diynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-hydroxyundeca-6,9-diynoate is an organic compound with the molecular formula C12H16O3. It is a methyl ester derivative of 11-hydroxyundeca-6,9-diynoic acid. This compound is characterized by the presence of a hydroxyl group and two triple bonds in its structure, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-hydroxyundeca-6,9-diynoate typically involves the following steps:
Starting Materials: The synthesis begins with hept-6-ynyl acetate and 4-chloro-but-2-yn-1-ol.
Reaction Conditions: These starting materials are dissolved in dry dimethylformamide (DMF) and reacted with sodium iodide, copper iodide, and potassium carbonate at 30°C.
Intermediate Formation: The reaction proceeds through the formation of intermediates, which are then further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-hydroxyundeca-6,9-diynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 11-oxo-undeca-6,9-diynoic acid methyl ester.
Reduction: Formation of 11-hydroxyundeca-6,9-dienoic acid methyl ester.
Substitution: Formation of 11-bromo-undeca-6,9-diynoic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
Methyl 11-hydroxyundeca-6,9-diynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 11-hydroxyundeca-6,9-diynoate involves its interaction with specific molecular targets. The hydroxyl group and triple bonds in its structure allow it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 11-hydroxyundeca-5,8-diynoate: Similar structure but with triple bonds at different positions.
Methyl 11-bromo-undeca-6,9-diynoate: Similar structure but with a bromine atom instead of a hydroxyl group.
Uniqueness
Methyl 11-hydroxyundeca-6,9-diynoate is unique due to the specific positioning of its hydroxyl group and triple bonds, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
methyl 11-hydroxyundeca-6,9-diynoate |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,4-6,8,10-11H2,1H3 |
InChI-Schlüssel |
LQGCSXCOJZGNGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC#CCC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


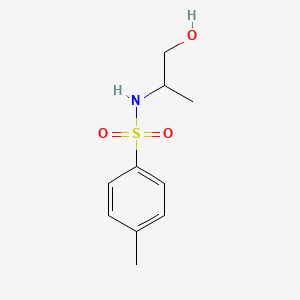
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
![5-[2-[(7aR)-1-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14794508.png)
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14794513.png)
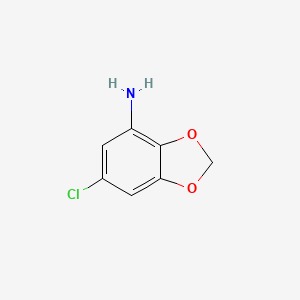
![N-(1-(5-Methylpyridin-2-yl)-3-(piperazin-1-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14794519.png)
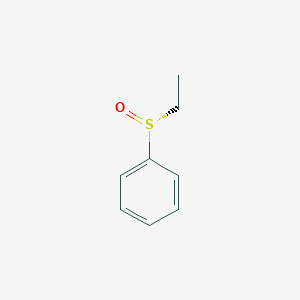
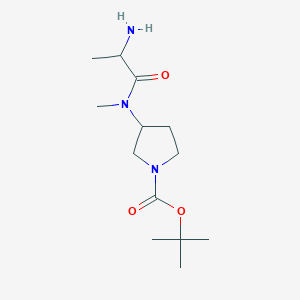

![Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate](/img/structure/B14794531.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14794553.png)
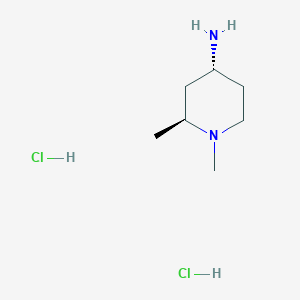
![1-[(2R,3S,4S,5R)-4-benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14794561.png)

